Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-4-7-8-9(12(15)17-5-2)11(14)19-10(8)13(16)18-6-3/h4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYTFQCZHBAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate typically involves the reaction of 5-amino-3-propylthiophene-2,4-dicarboxylic acid with diethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate has been investigated for its potential use in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, derivatives of thiophene compounds are known to exhibit anti-inflammatory and analgesic properties, making them candidates for drug development aimed at treating pain and inflammation .
Bioactivity Studies
Research has indicated that thiophene derivatives can interact with various biological targets. A study focusing on the synthesis of novel thiophene-based compounds demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory drugs .
Organic Synthesis
Reagent in Organic Reactions
this compound can act as an intermediate in various organic reactions, particularly in the formation of amides and other functional groups. Its reactivity allows it to participate in decarboxylative acylation processes, which are important for synthesizing complex organic molecules efficiently .
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of more complex molecules through multi-step reactions. For instance, it has been combined with other reagents to yield compounds with potential applications in agrochemicals and polymers. The efficiency of these reactions can be attributed to the favorable reaction conditions that this compound provides .
Materials Science
Development of Functional Materials
In materials science, this compound has been explored for its potential use in creating functional materials such as conductive polymers and sensors. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Case Studies on Material Applications
Several studies have documented the use of thiophene derivatives in the fabrication of organic photovoltaic devices. These materials have shown promise due to their ability to absorb light effectively and convert it into electrical energy with high efficiency. The structural properties of this compound contribute to its performance in these applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Dicarboxylates
Key structural analogs differ in substituents at the 3- and 5-positions. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Similar Compounds
Key Observations:
Alkyl Chain Impact : The propyl group in the target compound increases molecular weight by ~12 g/mol compared to the methyl analog, affecting lipophilicity and steric bulk .
The naphthyl-substituted imino group in C₂₂H₂₁NO₅S significantly increases molecular complexity and weight, likely reducing solubility but improving binding affinity in biological systems .
Crystallographic and Conformational Features
Physicochemical Properties
- Solubility : The propyl derivative’s higher lipophilicity (logP ~2.5–3.0, estimated) compared to the methyl analog (logP ~2.0) suggests lower water solubility .
Biological Activity
Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate (DEPPTD) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of DEPPTD, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of DEPPTD typically involves the reaction of thiophene derivatives with diethyl malonate and appropriate amines under controlled conditions. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free reactions, which enhance yield and purity.
Antimicrobial Activity
DEPPTD has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies indicate that it exhibits moderate to potent inhibitory effects. For instance, a recent screening revealed that DEPPTD showed significant activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that DEPPTD possesses selective toxicity towards cancer cells while sparing normal cells. The compound was tested against several cancer cell lines, including HeLa and MCF-7, revealing IC50 values that suggest potential as an anticancer agent.
The biological activity of DEPPTD is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt cell membrane integrity, leading to cell death.
Case Studies
- Antibacterial Activity : In a study published in Molecular Bank, DEPPTD was tested alongside other thiophene derivatives. The results indicated that it significantly reduced bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Properties : A thesis from Virginia Commonwealth University highlighted the compound's selective cytotoxicity against cancer cells. The study employed flow cytometry to analyze apoptosis in treated cells, confirming that DEPPTD induces programmed cell death through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for preparing Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate?
Methodological Answer: The compound is typically synthesized via functionalization of thiophene precursors. A general approach involves:
- Step 1 : Condensation of diethyl thiophene-2,4-dicarboxylate derivatives with propylamine or its analogs under reflux in ethanol or THF. For example, thiocyanogen chloride-mediated reactions in acetic acid (as described for pyrrole derivatives) can be adapted for thiophene systems .
- Step 2 : Subsequent reduction or hydrolysis to introduce the amino group, often using sodium borohydride or hydrogenation catalysts .
- Step 3 : Purification via recrystallization (e.g., ethanol-water mixtures) or column chromatography. Crystallographic validation (e.g., using SHELX ) ensures structural fidelity.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., propyl chain integration at C3, amino group at C5). Ethoxy groups typically show peaks at δ 1.2–1.4 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .
- FT-IR : Carbamate C=O stretches appear at ~1700 cm; NH stretches at 3300–3500 cm.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between studies of structurally similar thiophene derivatives?
Methodological Answer:
- Validation Protocols :
- Use multiple refinement software (e.g., SHELXL vs. Olex2) to cross-validate bond lengths/angles. For example, discrepancies in C–S bond lengths (~1.70–1.75 Å) may arise from data resolution or twinning effects .
- Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers in hydrogen-bond geometries .
Q. What computational methods are used to analyze the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Calculations :
Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
Q. What is the role of the propyl and amino substituents in modulating the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Substituent Effects :
- Propyl Chain : Enhances solubility in non-polar solvents and steric hindrance, reducing undesired side reactions (e.g., Suzuki coupling at C2/C5 positions) .
- Amino Group : Acts as a directing group in electrophilic substitution (e.g., iodination at C4) and facilitates Pd-catalyzed Buchwald-Hartwig aminations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
